molecular formula C14H12O4S B11848041 Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)-

Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)-

Cat. No.: B11848041
M. Wt: 276.31 g/mol
InChI Key: LTJZDTGPAJYPCE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- is an organosulfur compound with the molecular formula C14H12O4S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 2-oxo-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with concentrated sulfuric acid, followed by the introduction of the 2-oxo-2-phenylethyl group through Friedel-Crafts acylation. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives generally involves continuous sulfonation processes. These processes utilize oleum (fuming sulfuric acid) to achieve high yields and purity. The reaction is exothermic and requires careful temperature control to prevent side reactions. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The 2-oxo-2-phenylethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound with a simpler structure.

    p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.

    Sulfanilic acid: Contains an amino group instead of the 2-oxo-2-phenylethyl group.

Uniqueness

Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- is unique due to the presence of the 2-oxo-2-phenylethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

4-phenacylbenzenesulfonic acid

InChI

InChI=1S/C14H12O4S/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)19(16,17)18/h1-9H,10H2,(H,16,17,18)

InChI Key

LTJZDTGPAJYPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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